molecular formula C10H7BrN2O2 B13655264 3-Amino-5-bromoquinoline-2-carboxylic acid

3-Amino-5-bromoquinoline-2-carboxylic acid

Cat. No.: B13655264
M. Wt: 267.08 g/mol
InChI Key: VZADOKVSHWEVMK-UHFFFAOYSA-N
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Description

3-Amino-5-bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions and synthesis protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromoquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of quinoline derivatives followed by the introduction of amino and carboxylic acid groups. For example, the bromination of 2-aminoquinoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-aminoquinoline can then be carboxylated using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium azide, organometallic reagents.

Major Products:

Scientific Research Applications

3-Amino-5-bromoquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromoquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell signaling. The presence of the amino and carboxylic acid groups allows for interactions with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

    2-Aminoquinoline: Lacks the bromine and carboxylic acid groups, making it less versatile for certain reactions.

    5-Bromoquinoline: Lacks the amino and carboxylic acid groups, limiting its biological activity.

    Quinoline-2-carboxylic acid:

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

3-amino-5-bromoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-6-2-1-3-8-5(6)4-7(12)9(13-8)10(14)15/h1-4H,12H2,(H,14,15)

InChI Key

VZADOKVSHWEVMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C(=C1)Br)N)C(=O)O

Origin of Product

United States

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